molecular formula C14H26N4O6 B6319452 N3-TOTA-Suc CAS No. 1993176-74-1

N3-TOTA-Suc

Cat. No. B6319452
CAS RN: 1993176-74-1
M. Wt: 346.38 g/mol
InChI Key: MXIOIMFVCMTCGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N3-TOTA-Suc is a click chemistry reagent containing an azide group . Click chemistry is a powerful chemical reaction with excellent bioorthogonality features: biocompatible, rapid, and highly specific in biological environments .


Synthesis Analysis

While specific synthesis details for this compound were not found, it’s known that it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Molecular Structure Analysis

The molecular weight of this compound is 346.38 g/mol, and its formula is C14H26N4O6 . Unfortunately, specific details about its molecular structure were not found in the search results.


Chemical Reactions Analysis

This compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 346.38 g/mol, and its formula is C14H26N4O6 . The specific physical and chemical properties of this compound were not found in the search results.

Advantages and Limitations for Lab Experiments

N3-TOTA-Suc has several advantages and limitations for use in laboratory experiments. One advantage is that it is a synthetically produced sugar derivative, so it is easy to obtain and use in experiments. Another advantage is that it can be used in a variety of experiments due to its unique structure and properties. However, one limitation is that the mechanism of action is still not fully understood, so it is difficult to predict the effects of the molecule on cells and proteins.

Future Directions

There are several potential future directions for research on N3-TOTA-Suc. One potential direction is to further study the mechanism of action of the molecule and its effects on cells and proteins. Another potential direction is to develop new applications for the molecule, such as using it as a drug delivery system or as an enzyme inhibitor. Additionally, further research could be done on the biochemical and physiological effects of the molecule, as well as its advantages and limitations for use in laboratory experiments.

Synthesis Methods

N3-TOTA-Suc is synthesized by reacting a sugar molecule (this compound) with three nitrogen atoms (N3) in a reaction known as the “TOTA reaction”. This reaction is performed in a solvent such as dimethylformamide (DMF) and requires the use of a catalyst such as a palladium salt. The reaction proceeds in two steps: first, the nitrogen atoms are added to the this compound molecule, and then the nitrogen atoms are converted into a stable, cyclic form. This reaction produces this compound in a high yield, and it can be used in a variety of laboratory experiments.

Scientific Research Applications

N3-TOTA-Suc can be used in a variety of laboratory experiments due to its unique structure and properties. It has been used in research related to cell biology, biochemistry, and drug delivery. In cell biology, this compound has been used to study the interactions between proteins and membranes. In biochemistry, it has been used to study the effects of sugar derivatives on enzyme activity. And in drug delivery, it has been used to study the uptake of drugs into cells.

Safety and Hazards

Specific safety and hazard information for N3-TOTA-Suc was not found in the search results. It’s recommended to refer to the Safety Data Sheets provided by the manufacturer for detailed information .

properties

IUPAC Name

4-[3-[2-[2-(3-azidopropoxy)ethoxy]ethoxy]propylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O6/c15-18-17-6-2-8-23-10-12-24-11-9-22-7-1-5-16-13(19)3-4-14(20)21/h1-12H2,(H,16,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIOIMFVCMTCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)CCC(=O)O)COCCOCCOCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.